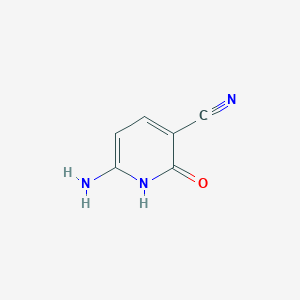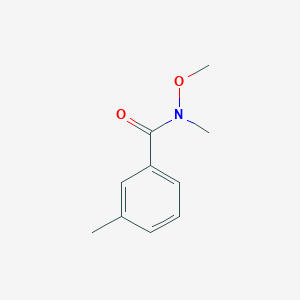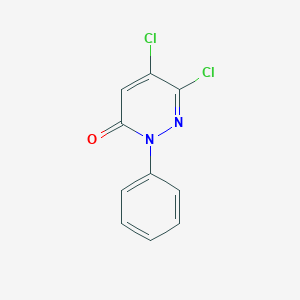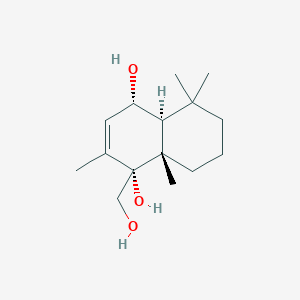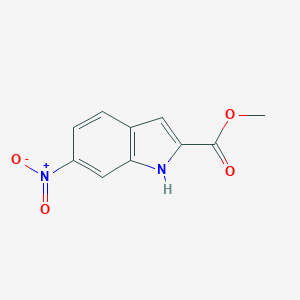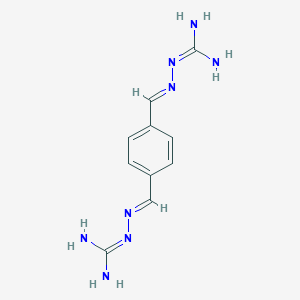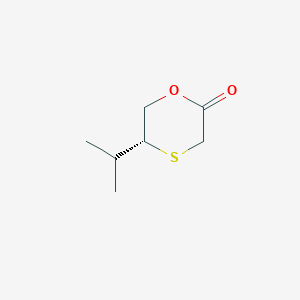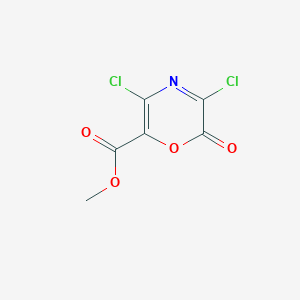
Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of oxazine derivatives, which are known for their diverse pharmacological activities. Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate has shown promising results in various studies related to its synthesis, mechanism of action, and therapeutic potential.
Wirkmechanismus
The exact mechanism of action of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. Additionally, it has been found to modulate the expression of certain genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of novel drug delivery systems that can enhance the solubility and bioavailability of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is also an area of future research.
Synthesemethoden
The synthesis of Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate is a multi-step process that involves the reaction of 3,5-dichlorosalicylic acid with ethyl glyoxylate in the presence of a catalyst. The resulting intermediate is then treated with methylamine and further subjected to cyclization to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties.
Eigenschaften
CAS-Nummer |
131916-17-1 |
|---|---|
Produktname |
Methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate |
Molekularformel |
C6H3Cl2NO4 |
Molekulargewicht |
223.99 g/mol |
IUPAC-Name |
methyl 3,5-dichloro-6-oxo-1,4-oxazine-2-carboxylate |
InChI |
InChI=1S/C6H3Cl2NO4/c1-12-5(10)2-3(7)9-4(8)6(11)13-2/h1H3 |
InChI-Schlüssel |
HRYWORNDSILMJK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C(=O)O1)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=C(N=C(C(=O)O1)Cl)Cl |
Synonyme |
2H-1,4-Oxazine-6-carboxylic acid, 3,5-dichloro-2-oxo-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



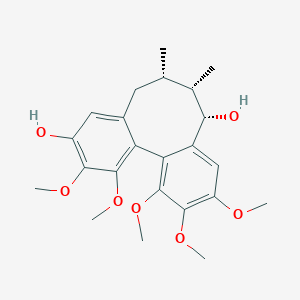
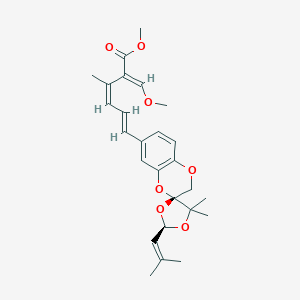
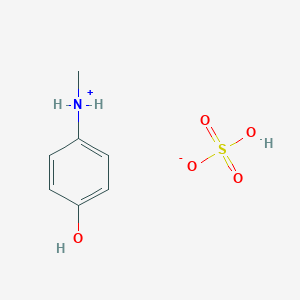
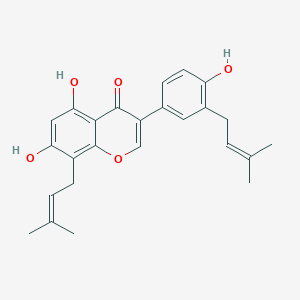
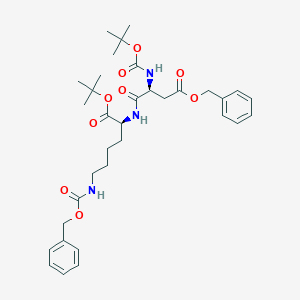
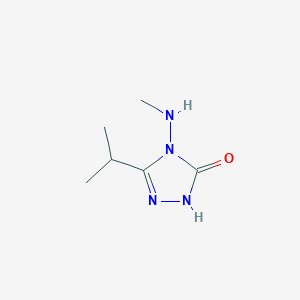
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
